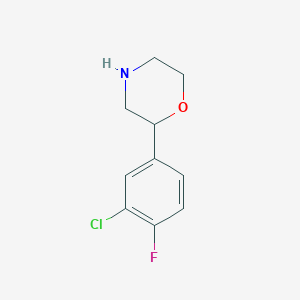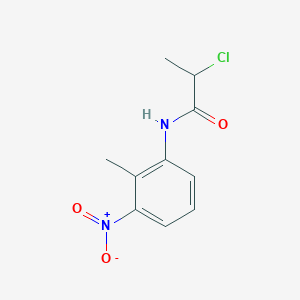
Ácido 5-(quinolin-8-il)furano-2-carboxílico
Descripción general
Descripción
5-(Quinolin-8-yl)furan-2-carboxylic acid is an organic compound that features a quinoline moiety attached to a furan ring through a carboxylic acid group This compound is of interest due to its unique structural properties, which combine the aromaticity and reactivity of both quinoline and furan rings
Aplicaciones Científicas De Investigación
5-(Quinolin-8-yl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
Mode of Action
Quinoline-containing compounds have been known to interact with their targets and cause changes in their function . The specific interactions and changes caused by “5-(Quinolin-8-yl)furan-2-carboxylic acid” need to be investigated further.
Biochemical Pathways
Quinoline-containing compounds have been shown to affect various biochemical pathways , but the specific pathways influenced by “5-(Quinolin-8-yl)furan-2-carboxylic acid” are yet to be determined.
Análisis Bioquímico
Biochemical Properties
5-(Quinolin-8-yl)furan-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 5-(Quinolin-8-yl)furan-2-carboxylic acid may form complexes with proteins, influencing their structure and function.
Cellular Effects
The effects of 5-(Quinolin-8-yl)furan-2-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Furthermore, 5-(Quinolin-8-yl)furan-2-carboxylic acid can impact the expression of genes involved in critical cellular processes, thereby influencing cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-(Quinolin-8-yl)furan-2-carboxylic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity . This binding may result in enzyme inhibition or activation, depending on the specific interaction. Additionally, 5-(Quinolin-8-yl)furan-2-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Quinolin-8-yl)furan-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-(Quinolin-8-yl)furan-2-carboxylic acid remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, highlighting the importance of temporal factors in its biochemical analysis.
Dosage Effects in Animal Models
The effects of 5-(Quinolin-8-yl)furan-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At higher doses, 5-(Quinolin-8-yl)furan-2-carboxylic acid may induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-(Quinolin-8-yl)furan-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of 5-(Quinolin-8-yl)furan-2-carboxylic acid is crucial for elucidating its role in biochemical processes and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(Quinolin-8-yl)furan-2-carboxylic acid within cells and tissues are essential aspects of its biochemical analysis. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, 5-(Quinolin-8-yl)furan-2-carboxylic acid may accumulate in certain tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 5-(Quinolin-8-yl)furan-2-carboxylic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Quinolin-8-yl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and furan derivatives.
Formation of Intermediate: The quinoline derivative undergoes a Friedel-Crafts acylation reaction with a furan derivative to form an intermediate compound.
Cyclization and Oxidation: The intermediate is then cyclized and oxidized to form the final product, 5-(Quinolin-8-yl)furan-2-carboxylic acid.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include:
Catalysts: Use of Lewis acids such as aluminum chloride for the Friedel-Crafts acylation.
Solvents: Common solvents include dichloromethane or chloroform.
Temperature Control: Reactions are typically conducted at controlled temperatures to ensure proper reaction kinetics.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of quinoline-furan dicarboxylic acids.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for electrophilic substitution.
Major Products:
Oxidation Products: Quinoline-furan dicarboxylic acids.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Halogenated or nitrated quinoline-furan compounds.
Comparación Con Compuestos Similares
Quinoline-2-carboxylic acid: Similar structure but lacks the furan ring, affecting its reactivity and applications.
Furan-2-carboxylic acid: Contains the furan ring but lacks the quinoline moiety, leading to different chemical properties.
8-Hydroxyquinoline: Shares the quinoline structure but with a hydroxyl group instead of the furan ring.
Uniqueness: 5-(Quinolin-8-yl)furan-2-carboxylic acid is unique due to the combination of quinoline and furan rings, providing a distinct set of chemical and biological properties that are not present in the individual components.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Propiedades
IUPAC Name |
5-quinolin-8-ylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)12-7-6-11(18-12)10-5-1-3-9-4-2-8-15-13(9)10/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHVRHGCUMUTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(O3)C(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1420278.png)
![[4-(3-Methoxypropoxy)phenyl]methanamine](/img/structure/B1420279.png)

![3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid](/img/structure/B1420287.png)
![2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420289.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1420290.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid](/img/structure/B1420291.png)

![Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1420294.png)

![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)
![1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one](/img/structure/B1420298.png)

